molecular formula C15H22N2O3S2 B4550128 [4-(Methylsulfonyl)piperazin-1-yl](6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

[4-(Methylsulfonyl)piperazin-1-yl](6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

Cat. No.: B4550128
M. Wt: 342.5 g/mol
InChI Key: CLGBUZIHBOQJMY-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a benzothiophene moiety, making it a subject of study for its chemical reactivity and biological activity.

Scientific Research Applications

4-(Methylsulfonyl)piperazin-1-ylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)piperazin-1-ylmethanone
  • 4-(Methylsulfonyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(Methylsulfonyl)piperazin-1-ylmethanone exhibits unique structural features that may confer distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-11-3-4-12-13(10-21-14(12)9-11)15(18)16-5-7-17(8-6-16)22(2,19)20/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGBUZIHBOQJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Methylsulfonyl)piperazin-1-yl](6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(Methylsulfonyl)piperazin-1-yl](6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(Methylsulfonyl)piperazin-1-yl](6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(Methylsulfonyl)piperazin-1-yl](6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[4-(Methylsulfonyl)piperazin-1-yl](6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 6
[4-(Methylsulfonyl)piperazin-1-yl](6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

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